6-fluoropyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

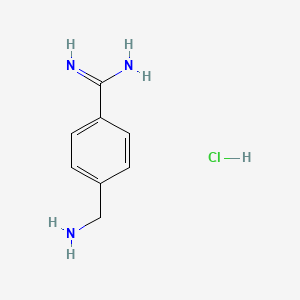

6-fluoropyrimidin-4-amine is a chemical compound with the molecular formula C8H12ClN3. It is known for its role as a selective and potent serine protease inhibitor. This compound is often used in biochemical research and pharmaceutical applications due to its ability to inhibit enzymes like trypsin and plasmin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoropyrimidin-4-amine typically involves the following steps:

Preparation of 4-carboxylbenzaldehyde: This can be achieved by reacting 4-carboxylbenzaldehyde or its alkyl ester (e.g., methyl 4-formyl benzoate) with hydroxyamine to form an oxime.

Formation of Benzamidine: The 4-aminomethylbenzoic acid is then converted to this compound through a series of reactions involving amidine formation and subsequent hydrochloride addition.

Industrial Production Methods

Industrial production methods for this compound often involve catalytic reduction processes using catalysts like Raney nickel under controlled conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

6-fluoropyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different amine derivatives.

Common reagents used in these reactions include hydrogen, sodium hydroxide, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Chemistry

- Ligand in Affinity Chromatography : 6-Fluoropyrimidin-4-amine is utilized as a ligand for the purification of enzymes. Its ability to selectively bind to specific proteins makes it valuable in biochemical research.

- Reagent in Organic Synthesis : The compound serves as a key reagent in the synthesis of various chemical intermediates, facilitating diverse organic reactions such as oxidation, reduction, and substitution.

Biology

- Enzyme Inhibition Studies : This compound is particularly effective in studies involving serine proteases such as trypsin and plasmin. It acts as a selective inhibitor, allowing researchers to explore enzyme functions and mechanisms.

- Drug Development : Due to its inhibitory properties, this compound is being investigated for potential therapeutic applications targeting specific enzymes. This includes the development of novel drugs aimed at treating diseases associated with protease dysregulation.

Medicine

- Cancer Therapy : Research indicates that this compound may play a role in antibody-directed enzyme prodrug therapy (ADEPT), which is a promising approach for cancer treatment. The compound's ability to inhibit specific enzymes can enhance the efficacy of prodrugs when combined with targeted antibodies .

Case Study 1: Enzyme Inhibition Mechanism

A study demonstrated that this compound binds reversibly to the active site of serine proteases, inhibiting their activity. This was shown through kinetic assays where varying concentrations of the compound were used to assess its inhibitory effect on trypsin activity. The results indicated a significant reduction in enzyme activity, confirming its potential as a therapeutic agent.

Case Study 2: Drug Development Research

In drug discovery research, this compound was incorporated into a series of compounds aimed at treating thrombotic disorders. The synthesized derivatives exhibited enhanced selectivity and potency against target proteases compared to existing therapies, suggesting that modifications to the fluorinated pyrimidine structure could lead to more effective treatments.

Mécanisme D'action

The mechanism of action of 6-fluoropyrimidin-4-amine involves its binding to the active site of serine proteases, thereby inhibiting their activity. This inhibition occurs through the formation of a reversible complex with the enzyme, preventing substrate access and subsequent catalysis . The molecular targets include enzymes like trypsin and plasmin, which play crucial roles in various biological processes .

Comparaison Avec Des Composés Similaires

6-fluoropyrimidin-4-amine is unique due to its high selectivity and potency as a serine protease inhibitor. Similar compounds include:

Benzamidine: A simpler structure with similar inhibitory properties.

4-Aminobenzamidine: Another derivative with comparable enzyme inhibition capabilities.

Pyrrolo[3,2-c]quinolines: Structural analogs used as topoisomerase inhibitors.

These compounds share similar inhibitory mechanisms but differ in their structural complexity and specific applications .

Propriétés

Formule moléculaire |

C8H12ClN3 |

|---|---|

Poids moléculaire |

185.65 g/mol |

Nom IUPAC |

4-(aminomethyl)benzenecarboximidamide;hydrochloride |

InChI |

InChI=1S/C8H11N3.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5,9H2,(H3,10,11);1H |

Clé InChI |

JEKAWKHWQNOMME-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1CN)C(=N)N.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.